2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
CAS No.: 931704-75-5
Cat. No.: VC11913383
Molecular Formula: C19H17N3O3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931704-75-5 |
|---|---|
| Molecular Formula | C19H17N3O3 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | 2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
| Standard InChI | InChI=1S/C19H17N3O3/c1-3-9-21-18-16(11-20)22-19(25-18)17-8-7-15(24-17)12-23-14-6-4-5-13(2)10-14/h3-8,10,21H,1,9,12H2,2H3 |
| Standard InChI Key | PYUZDDJQQHRPHX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
| Canonical SMILES | CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Introduction
2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound featuring a unique combination of heterocyclic rings, including furan and oxazole, along with a prop-2-en-1-ylamino group. This compound is classified as an organic heterocyclic compound due to the presence of nitrogen and oxygen in its ring structure. The molecular formula for this compound is C19H17N3O3, with a molecular weight of approximately 335.4 g/mol .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-component reactions (MCRs) to optimize efficiency and minimize waste. Catalysts are often employed to enhance reaction rates and selectivity. The compound can participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Biological Activity and Potential Applications
Research on similar compounds suggests potential biological activities, including interactions with enzymes or receptors. The unique structural features of this compound allow it to bind selectively to biological targets, modulating their activity. This could lead to various biological effects depending on the cellular pathways involved. Compounds within this class may exhibit pharmacological properties, such as antihypertensive effects, suggesting potential therapeutic applications in cardiovascular medicine.
Comparison with Similar Compounds
Similar compounds, such as those featuring oxazole and furan rings, have shown significant biological activities, including antimicrobial and anticancer properties. The distinct arrangement of functional groups in 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile may confer unique biological properties not present in other similar compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(5-methyl-1,2-oxazol-3-yl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide | Oxazole, Furan, Carboxamide | Potential biological activities |
| N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide | Isoxazole ring | Antimicrobial |
| N-[3-(methoxymethyl)phenyl]-N'-(5-methyl-1,2-oxazol-3-yl)urea | Urea linkage | Anticancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume